Hexaethyl tetraphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ethanol, acetone and benzene

Canonical SMILES

Hexaethyl tetraphosphate was first synthesized in 1938 by Gerhard Schrader, a German chemist renowned for his work on organophosphates. Schrader’s discovery emerged from efforts to develop novel insecticides during a period of heightened demand for agricultural productivity. The reaction involved heating phosphorus oxychloride (POCl₃) with triethyl orthophosphate at approximately 150°C, a method later patented as the Schrader process.

During World War II, HETP gained prominence as a key component of Bladan, a broad-spectrum insecticide used by German forces when nicotine-based alternatives became scarce. Its efficacy against aphids, mites, and caterpillars positioned it as a rival to DDT in the 1940s.

Nomenclature and Chemical Identification

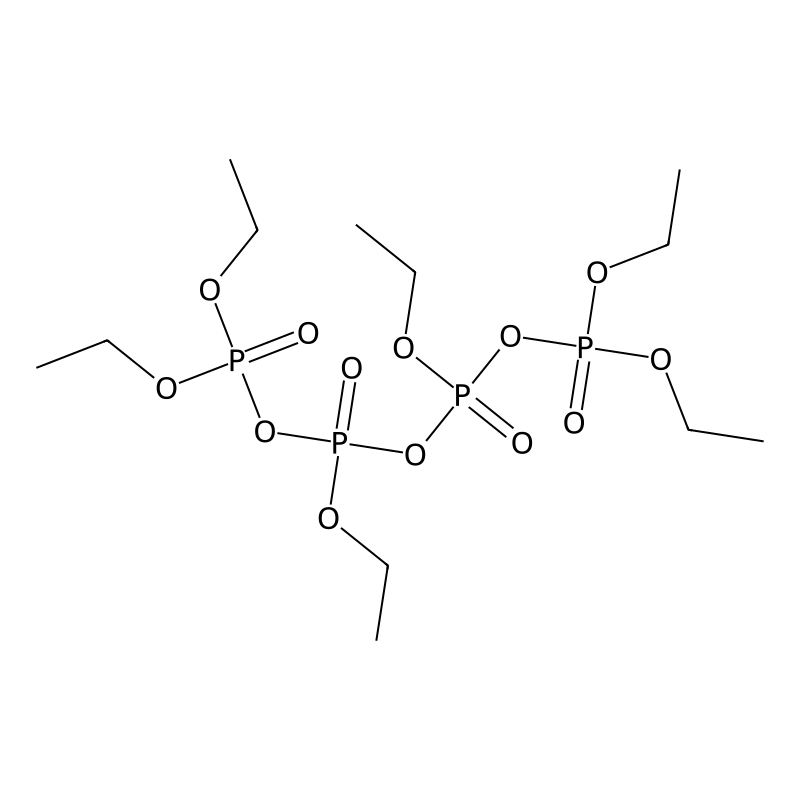

HETP is systematically named diethoxyphosphoryl [diethoxyphosphoryloxy(ethoxy)phosphoryl] ethyl phosphate, reflecting its tetrahedral phosphate core and ethyl ester groups. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 757-58-4 | |

| Molecular Formula | C₁₂H₃₀O₁₃P₄ | |

| Molecular Weight | 506.25 g/mol | |

| IUPAC Name | As above | |

| EC Number | 212-057-0 | |

| SMILES | CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |

The compound’s structural complexity arises from four phosphate centers linked by pyrophosphate bonds (P–O–P), which confer high reactivity. Commercial samples often appear brown due to impurities, and pure HETP remains challenging to isolate.

Traditional Synthesis Routes

Schrader Process: Phosphorus Oxychloride and Trialkyl Phosphates

The Schrader process represents the foundational synthetic pathway for hexaethyl tetraphosphate production, developed by German chemist Gerhard Schrader who first synthesized the compound in 1938 [1]. This method involves the reaction of phosphorus oxychloride with triethyl orthophosphate at elevated temperatures, typically around 150 degrees Celsius [1]. The reaction proceeds according to the following stoichiometry: phosphorus oxychloride plus three moles of triethyl orthophosphate yields hexaethyl tetraphosphate plus three moles of ethyl chloride [1].

The Schrader process was protected by a patent filed in August 1938, establishing it as the primary commercial route for hexaethyl tetraphosphate synthesis [1]. The reaction mechanism involves the nucleophilic attack of the triethyl phosphate on the electrophilic phosphorus center of phosphorus oxychloride, leading to the formation of phosphorus-oxygen bonds while eliminating ethyl chloride as a byproduct [1].

Optimized reaction conditions for the Schrader process typically involve maintaining the reaction temperature at approximately 140 degrees Celsius after the initial combination of reactants [2]. The reaction time can be significantly reduced through proper temperature control, with the process being considered essentially complete when the chloride content decreases to less than 0.1 gram per liter [2]. Under uncatalyzed conditions, the reaction requires approximately 67 minutes for completion [2].

An alternative modification of the Schrader process involves the reaction of phosphorus oxychloride with ethyl alcohol rather than triethyl orthophosphate [1]. This variant requires slightly lower pressure conditions compared to the traditional Schrader method [1]. The alcohol-based route offers advantages in terms of reduced pressure requirements while maintaining comparable yields [4].

| Parameter | Traditional Schrader Process | Alcohol-Modified Process |

|---|---|---|

| Temperature | 150°C | 120-140°C |

| Pressure | Atmospheric | Subatmospheric |

| Reaction Time | 30 minutes (post-addition) | 6+ hours |

| Primary Reactant | Triethyl orthophosphate | Ethyl alcohol |

Diethyl Ether and Phosphorus Pentoxide Reaction

The diethyl ether and phosphorus pentoxide reaction pathway represents an alternative traditional synthesis route for hexaethyl tetraphosphate production [1]. This method involves heating diethyl ether with phosphorus pentoxide, where the reaction entails cleavage of the carbon-oxygen bond of the ether molecule [1]. The process generates mixtures containing hexaethyl tetraphosphate through a fundamentally different mechanism compared to the Schrader process [1].

The reaction mechanism proceeds through the activation of diethyl ether by phosphorus pentoxide, resulting in the formation of phosphate ester linkages [1]. This process creates the characteristic pyrophosphate bonds that define the hexaethyl tetraphosphate structure [1]. The molecule contains three pyrophosphate bonds, which serve as sites of high reactivity and are crucial for the compound's chemical behavior [1].

The diethyl ether route produces hexaethyl tetraphosphate as two diastereomers, specifically the meso- and dl-isomers [1]. This stereochemical complexity arises from the multiple chiral centers present in the tetraphosphate backbone [1]. The formation of these isomers affects the physical properties and reactivity of the final product [1].

Industrial applications of this synthesis route have been documented, with hexaethyl tetraphosphate being produced commercially at concentrations of 50 percent by 1947 [1]. The cost of production was recorded at 1.10 United States dollars per pound in drum form and 2.00 United States dollars per pound in carboy form during this period [1].

Catalytic Improvements in Industrial Synthesis

Role of Nickel, Cobalt, and Manganese Catalysts

The implementation of metal catalysts in hexaethyl tetraphosphate synthesis represents a significant advancement in industrial production methodologies [2]. Nickel, cobalt, and manganese catalysts have been identified as effective promoters for the reaction between trialkyl phosphates and phosphorus oxychloride [2]. These catalysts can be employed either in their free metal form or as soluble metal compounds within the reaction mixture [2].

The catalytic mechanism involves the activation of the phosphorus oxychloride reactant, enhancing its electrophilic character and facilitating nucleophilic attack by the trialkyl phosphate [2]. Metal catalysts lower the activation energy barrier, resulting in faster reaction rates and improved overall efficiency [2]. The presence of these catalysts enables the reaction to proceed under milder conditions while maintaining high conversion rates [2].

Nickel-based catalysts demonstrate particular effectiveness in promoting the formation of hexaethyl tetraphosphate from triethyl phosphate and phosphorus oxychloride [14]. The catalytic activity is attributed to the ability of nickel to coordinate with both reactants, facilitating the formation of the transition state complex [14]. This coordination chemistry enables more efficient bond formation and cleavage processes [14].

Cobalt catalysts exhibit synergistic effects when combined with phosphate substrates, enhancing both reaction kinetics and selectivity [8] [10]. The electronic structure modifications induced by cobalt incorporation lead to improved charge distribution and enhanced reactivity [10]. These catalysts demonstrate superior performance compared to non-catalyzed systems in terms of reaction rate and product quality [8].

Manganese-containing catalysts provide additional benefits in terms of reaction control and product selectivity [2]. The variable oxidation states of manganese allow for fine-tuning of the catalytic activity, enabling optimization of reaction conditions for specific applications [2]. The incorporation of manganese catalysts results in cleaner reaction profiles with reduced formation of unwanted byproducts [2].

Optimization of Reaction Kinetics and Yield

The optimization of reaction kinetics for hexaethyl tetraphosphate synthesis involves systematic control of temperature, pressure, and catalyst loading parameters [2]. Temperature optimization studies have established that the most suitable range for hexaethyl tetraphosphate production from triethyl phosphate is 130 to 150 degrees Celsius, with optimal results obtained at approximately 140 degrees Celsius [2].

Reaction time improvements represent one of the most significant advances in catalytic synthesis optimization [2]. The implementation of metal catalysts reduces reaction time from approximately 67 minutes in uncatalyzed systems to less than 10 minutes under optimized catalytic conditions [2]. This dramatic reduction in reaction time translates directly to improved industrial productivity and reduced energy consumption [2].

Yield enhancement through catalytic optimization involves multiple factors including catalyst selection, reaction temperature control, and reactant stoichiometry [2]. The catalyzed processes demonstrate superior conversion rates compared to traditional uncatalyzed methods [2]. Additionally, the catalytic systems produce hexaethyl tetraphosphate with improved purity, appearing as a water-clear liquid rather than the brown-colored product typical of uncatalyzed reactions [4].

Product quality improvements are achieved through better control of side reactions and impurity formation [4]. The catalytic systems enable more selective formation of the desired hexaethyl tetraphosphate product while minimizing the generation of unwanted phosphate esters [4]. The resulting product exhibits enhanced stability and reduced residual chloride content, typically less than 0.3 percent [4].

| Optimization Parameter | Uncatalyzed Conditions | Catalyzed Conditions |

|---|---|---|

| Temperature Range | 130-170°C | 120-170°C |

| Optimal Temperature | 140-150°C | 140°C |

| Reaction Time | 67 minutes | <10 minutes |

| Product Appearance | Brown liquid | Water-clear liquid |

| Residual Chloride | >0.3% | <0.3% |

| Yield Efficiency | Standard | Enhanced |

The kinetic optimization studies reveal that catalyst concentration plays a crucial role in determining reaction rates [2]. Higher catalyst loadings generally result in faster reactions, but economic considerations require balancing catalyst costs against productivity gains [2]. The optimal catalyst concentration typically ranges from 0.1 to 1.0 percent by weight of the total reaction mixture [2].

Physical Description

Color/Form

Boiling Point

Density

LogP

Odor

Melting Point

UNII

Vapor Pressure

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Not registered for use in Canada or the United States

Analytic Laboratory Methods

Clinical Laboratory Methods

Stability Shelf Life

Dates

Explore Compound Types